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Compound of Interest

Compound Name:
(3,6-Dimethoxypyridazin-4-

yl)boronic acid

Cat. No.: B1393150 Get Quote

In the landscape of modern drug discovery and development, heterocyclic boronic acids and

their esters are indispensable molecular building blocks. Their prominence is primarily due to

their versatile utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel

Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds.

Among these valuable reagents, (3,6-Dimethoxypyridazin-4-yl)boronic acid stands out as a

key intermediate for introducing the unique electronic and structural properties of the

dimethoxypyridazine scaffold into complex pharmaceutical agents.

The pyridazine core, an electron-deficient diazine, imparts specific hydrogen bonding

capabilities and metabolic stability profiles to a molecule. The methoxy groups at the 3- and 6-

positions further modulate these properties, influencing solubility, cell permeability, and target

engagement. Consequently, this boronic acid derivative is a sought-after precursor for

synthesizing novel compounds in oncology, immunology, and neuroscience research.

This guide provides a comprehensive, field-proven protocol for the synthesis of (3,6-
Dimethoxypyridazin-4-yl)boronic acid, structured for researchers, chemists, and drug

development professionals. We will delve into the strategic choices behind a robust three-part

synthetic sequence, emphasizing not just the procedural steps but the underlying chemical

principles that ensure success. The pathway involves the initial preparation of a key

halogenated pyridazine precursor, followed by a palladium-catalyzed Miyaura borylation to

furnish the target boronic acid.
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Overall Synthetic Strategy
The synthesis is logically segmented into three primary stages, beginning with commercially

available starting materials. This approach ensures control and high purity at each step,

culminating in the desired boronic acid.

Part A: Precursor Synthesis

Part B: Regioselective Halogenation

Part C: Miyaura Borylation

3,6-Dichloropyridazine

3,6-Dimethoxypyridazine

 NaOMe, MeOH
(Nucleophilic Substitution)

4-Bromo-3,6-dimethoxypyridazine

 1. LDA, THF, -78 °C
 2. C2Br2Cl4

(Directed Metalation)

(3,6-Dimethoxypyridazin-4-yl)boronic acid
(Pinacol Ester Form)

 B2pin2, Pd(dppf)Cl2
KOAc, Dioxane

(Pd-Catalyzed Cross-Coupling)

(3,6-Dimethoxypyridazin-4-yl)boronic acid

 Hydrolysis
(e.g., NaIO4 or acid)
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Caption: Overall three-part synthetic pathway.

Part A: Synthesis of 3,6-Dimethoxypyridazine
The journey begins with the conversion of the inexpensive and readily available 3,6-

dichloropyridazine into its dimethoxy analogue. This transformation is a classic example of

nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocycle.

Causality and Experimental Rationale: The two chlorine atoms on the pyridazine ring are highly

activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring

nitrogen atoms. Sodium methoxide serves as a potent, yet cost-effective, nucleophile.

Methanol is an ideal solvent as it readily dissolves the sodium methoxide and the starting

material, and its boiling point allows for a convenient reaction temperature to drive the

substitution to completion.

Experimental Protocol: 3,6-Dimethoxypyridazine
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add dry methanol (MeOH). Carefully add sodium metal in small portions to generate

sodium methoxide (NaOMe) in situ. Alternatively, use commercially available sodium

methoxide solution, adjusting volume accordingly.

Addition of Substrate: Once the sodium has completely dissolved and the solution has

cooled, add 3,6-dichloropyridazine portion-wise.

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin

Layer Chromatography (TLC) until the starting material is fully consumed.

Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the methanol

under reduced pressure. Add water to the residue and extract the product with a suitable

organic solvent (e.g., dichloromethane or ethyl acetate).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate in vacuo. The crude product can often be purified by recrystallization or

silica gel chromatography to yield 3,6-dimethoxypyridazine as a white crystalline solid.[1]
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Reagent/Parameter Quantity/Value Molar Equiv. Purpose

3,6-Dichloropyridazine 1.0 g 1.0 Starting Material

Sodium Methoxide ~2.2 g ~6.0 Nucleophile

Methanol 20 mL - Solvent

Temperature Reflux (~65 °C) - Reaction Condition

Duration 4-8 hours - Reaction Time

Part B: Synthesis of 4-Bromo-3,6-
dimethoxypyridazine via Directed ortho-Metalation
(DoM)
With the core pyridazine scaffold in hand, the next critical step is the regioselective installation

of a halogen atom at the C4 position. Direct electrophilic bromination is often unselective on

such heterocycles. Therefore, a more precise strategy, Directed ortho-Metalation (DoM), is

employed.[2][3][4]

Causality and Experimental Rationale: The DoM strategy leverages the methoxy groups as

Directing Metalation Groups (DMGs).[2][5] The oxygen atoms of the methoxy groups

coordinate to a strong lithium-based base, positioning it to deprotonate the adjacent C-H bond

(at C4 or C5). Due to the molecule's symmetry, these positions are equivalent.

Choice of Base: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) or

Lithium Tetramethylpiperidide (LTMP) is crucial.[6][7] Their bulk prevents nucleophilic

addition to the pyridazine ring, a common side reaction with smaller alkyllithiums like n-BuLi.

[7]

Temperature: The reaction is conducted at very low temperatures (-78 °C) to ensure the

stability of the highly reactive aryllithium intermediate and prevent unwanted side reactions.

Brominating Agent: After formation of the lithiated species, an electrophilic bromine source is

added. 1,2-Dibromotetrachloroethane is an effective and safe choice, delivering a "Br+"
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equivalent to quench the anion. Iodine (I₂) can be used similarly to produce the iodo-

analogue.[8]

Experimental Protocol: 4-Bromo-3,6-
dimethoxypyridazine

Base Preparation (LDA): In a flame-dried, three-neck flask under an inert atmosphere (Argon

or Nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the

solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) dropwise and stir for 30

minutes to generate LDA.

Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 3,6-

dimethoxypyridazine in anhydrous THF dropwise. Stir the mixture at this temperature for 1-2

hours to ensure complete formation of the lithiated intermediate.

Bromination: Add a solution of 1,2-dibromotetrachloroethane in anhydrous THF dropwise to

the reaction mixture at -78 °C.

Quenching and Work-up: After stirring for an additional hour, quench the reaction by the slow

addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to

warm to room temperature.

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the

organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product

by column chromatography on silica gel to isolate 4-bromo-3,6-dimethoxypyridazine.
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Prepare LDA Solution
(Diisopropylamine + n-BuLi in THF)

@ -78 °C

Add 3,6-Dimethoxypyridazine
(Formation of Lithiated Intermediate)

@ -78 °C

Add Brominating Agent
(e.g., C2Br2Cl4)

@ -78 °C

Quench Reaction
(Sat. aq. NH4Cl)

Aqueous Work-up
& Extraction

Purification
(Column Chromatography)

Final Product:
4-Bromo-3,6-dimethoxypyridazine

Click to download full resolution via product page

Caption: Experimental workflow for Part B.

Part C: Synthesis of (3,6-Dimethoxypyridazin-4-
yl)boronic Acid via Miyaura Borylation
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This final stage is the core transformation, converting the C-Br bond into a C-B bond using the

Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is highly efficient

and tolerates a wide range of functional groups, making it the method of choice.[5][8]

Causality and Experimental Rationale: The Miyaura borylation follows a well-understood

catalytic cycle.

Catalyst System: A palladium(0) species is the active catalyst. Pd(dppf)Cl₂ is a common and

effective precatalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial for

stabilizing the palladium center and facilitating the key steps of the catalytic cycle.

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent. It is stable, easy to

handle, and the resulting pinacol boronate ester is generally robust enough for purification by

chromatography and stable to storage.

Base: A mild base, typically potassium acetate (KOAc), is essential. Its role is not to activate

the diboron reagent directly, but rather to facilitate the transmetalation step by forming a

more reactive (acetato)palladium(II) complex after the initial oxidative addition.[5][8] A strong

base could promote a competitive Suzuki coupling between the newly formed boronic ester

and the starting halide, reducing the yield.[8]

Solvent: Anhydrous, degassed 1,4-dioxane is a common solvent that effectively dissolves the

reactants and is stable at the required reaction temperatures.
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Caption: Catalytic cycle of the Miyaura borylation.
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Experimental Protocol: (3,6-Dimethoxypyridazin-4-
yl)boronic acid pinacol ester

Reaction Setup: In a Schlenk flask or microwave vial, combine 4-bromo-3,6-

dimethoxypyridazine, bis(pinacolato)diboron (B₂pin₂), and potassium acetate (KOAc).

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂.

Solvent and Degassing: Add anhydrous, degassed 1,4-dioxane. Degas the resulting mixture

by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere.

Monitor the reaction by TLC or LC-MS. Microwave irradiation can often significantly shorten

the reaction time.[2]

Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad

of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.

Extraction and Purification: Concentrate the filtrate in vacuo. Dissolve the residue in ethyl

acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and

concentrate. Purify the crude product by silica gel chromatography to yield the desired

boronic acid pinacol ester.

Hydrolysis (Optional): If the free boronic acid is required, the pinacol ester can be hydrolyzed

using methods such as treatment with sodium periodate (NaIO₄) in a THF/water mixture or

by acidic workup.
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Reagent/Parameter Quantity/Value Molar Equiv. Purpose

4-Bromo-3,6-

dimethoxypyridazine
1.0 g 1.0 Halide Substrate

Bis(pinacolato)diboron

(B₂pin₂)
~1.3 g ~1.1 Boron Source

Potassium Acetate

(KOAc)
~1.1 g ~2.5 Base

Pd(dppf)Cl₂·CH₂Cl₂ ~180 mg ~0.05 Catalyst

1,4-Dioxane

(anhydrous)
20 mL - Solvent

Temperature 80-100 °C - Reaction Condition

Duration 6-16 hours - Reaction Time

Characterization and Quality Control
The identity and purity of the final product, (3,6-Dimethoxypyridazin-4-yl)boronic acid (or its

pinacol ester), must be confirmed through standard analytical techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the

structure, showing the characteristic chemical shifts for the pyridazine ring protons and

carbons, the methoxy groups, and the pinacol ester methyl groups (if applicable).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact

molecular weight and elemental composition.

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the

purity of the final compound.

Safety and Handling
Organolithium Reagents:n-Butyllithium is pyrophoric and reacts violently with water. It must

be handled under a strict inert atmosphere using syringe techniques. Always wear
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appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety

glasses, and gloves.

Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood.

Avoid inhalation of dust and skin contact.

Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides. Use

freshly distilled solvents or inhibitors-free solvents from a purification system.

General Precautions: Perform all reactions in a well-ventilated fume hood. Consult the Safety

Data Sheet (SDS) for each reagent before use.

Conclusion
The synthetic route detailed in this guide, centered around a Directed ortho-Metalation followed

by a Miyaura Borylation, represents a robust, reliable, and scalable method for the preparation

of (3,6-Dimethoxypyridazin-4-yl)boronic acid. By understanding the chemical principles

governing each transformation—from nucleophilic substitution to the intricacies of

organometallic catalytic cycles—researchers can confidently execute this synthesis. The

resulting high-purity boronic acid serves as a valuable gateway to a diverse array of complex

molecules, empowering the advancement of chemical synthesis and drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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